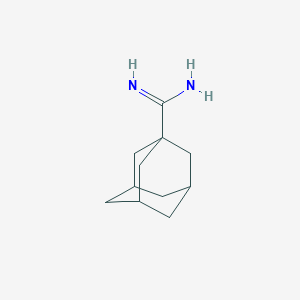
Adamantane-1-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Adamantane-1-carboxamidine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Adamantane-1-carboxamidine (ACH) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of ACH, highlighting its antiviral properties, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its adamantane backbone, a polycyclic hydrocarbon known for its rigid three-dimensional structure. The molecular formula of ACH is C₁₁H₁₉ClN₂, with a molecular weight of 214.74 g/mol. The presence of the carboxamidine functional group contributes significantly to its reactivity and biological interactions.
Antiviral Activity
Recent studies have indicated that ACH exhibits promising antiviral properties. Notably, research published in Cell Reports identified ACH as a potential inhibitor of SARS-CoV-2 replication in cell cultures. This study suggests that further investigations are necessary to assess its efficacy and safety in vivo.
Case Study: SARS-CoV-2 Inhibition
- Study Reference : Cell Reports
- Findings : ACH demonstrated inhibition of SARS-CoV-2 replication in vitro.
- Implications : Potential therapeutic candidate for COVID-19 treatment, pending further studies on safety and efficacy.
Activity Against Orthopoxviruses
In addition to its antiviral properties against coronaviruses, ACH derivatives have shown activity against orthopoxviruses, including the vaccinia virus. A study synthesized various adamantane derivatives and assessed their efficacy against these viruses, revealing that certain compounds exhibited higher activity than the reference drug cidofovir .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| ACH Derivative A | 0.6 | 1123 |
| ACH Derivative B | 14.4 | >40 |
| Cidofovir | 40 | 20 |
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes. For instance, it has been identified as a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. The binding interactions between ACH and 11β-HSD1 were characterized through docking studies, revealing favorable interactions that may enhance its therapeutic potential in metabolic disorders .
The biological activity of ACH can be attributed to several mechanisms:
- Inhibition of Viral Replication : By interfering with viral replication processes.
- Enzyme Interaction : Binding to specific enzymes such as 11β-HSD1, altering their activity.
- Structural Similarity : Its structural resemblance to other biologically active compounds allows for interaction with various biological targets .
Future Directions
Given the preliminary findings on the biological activities of this compound and its derivatives, several future research directions can be pursued:
- In Vivo Studies : To evaluate the safety and efficacy of ACH in living organisms.
- Structural Modifications : To enhance potency and selectivity against specific viral targets.
- Broader Spectrum Testing : Investigating its activity against other viral strains and pathogens.
Eigenschaften
IUPAC Name |
adamantane-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZZMYJNYFCNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369408 |
Source


|
| Record name | Adamantane-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173601-35-9 |
Source


|
| Record name | Adamantane-1-carboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














